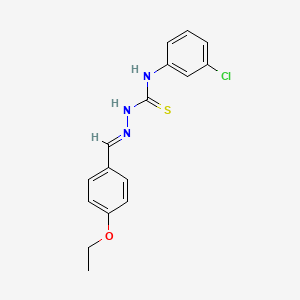

4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona: es un compuesto químico con la fórmula molecular C16H16ClN3OS y un peso molecular de 333.842 . Es un derivado de la tiosemicarbazona, que son compuestos conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona típicamente implica la reacción de 4-etoxi-benzaldehído con N-(3-clorofenil)tiosemicarbazida. La reacción se lleva a cabo generalmente en un solvente de etanol bajo condiciones de reflujo .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la misma ruta sintética que en los entornos de laboratorio, pero a mayor escala. Esto incluye asegurar la pureza de los reactivos y mantener condiciones de reacción controladas para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona puede sufrir diversas reacciones químicas, incluidas:

Oxidación: Esta reacción puede llevar a la formación de los sulfoxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Sulfoxidos o sulfonas.

Reducción: Aminas o alcoholes.

Sustitución: Diversas tiosemicarbazonas sustituidas.

Aplicaciones Científicas De Investigación

Química: 4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona se utiliza como intermediario en la síntesis de otras moléculas orgánicas complejas. También se estudia su potencial como ligando en la química de coordinación .

Biología y Medicina: El compuesto ha mostrado promesa en estudios biológicos por sus actividades antimicrobianas y anticancerígenas. Se está investigando su potencial para inhibir el crecimiento de diversas cepas bacterianas y fúngicas, así como sus efectos citotóxicos sobre las células cancerosas .

Industria: En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos productos farmacéuticos y agroquímicos. Su estructura química única lo convierte en un valioso candidato para futuras modificaciones y aplicaciones .

Mecanismo De Acción

El mecanismo de acción de 4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona implica su interacción con objetivos celulares, lo que lleva a la inhibición de procesos biológicos clave. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interferir con la síntesis de proteínas esenciales en los microorganismos . En las células cancerosas, el compuesto induce la apoptosis al interrumpir la función mitocondrial y generar especies reactivas de oxígeno (ROS) .

Comparación Con Compuestos Similares

Compuestos Similares:

- 4-Metoxibenzaldehído N-(3-clorofenil)tiosemicarbazona

- 4-Etoxi-benzaldehído N-(3-metilfenil)tiosemicarbazona

- 4-Hidroxi-3-metoxibenzaldehído N-(3-clorofenil)tiosemicarbazona

Comparación: 4-Etoxi-benzaldehído N-(3-clorofenil)tiosemicarbazona destaca por su grupo etoxi único, que puede influir en su solubilidad y reactividad en comparación con otros compuestos similares.

Propiedades

Número CAS |

769142-64-5 |

|---|---|

Fórmula molecular |

C16H16ClN3OS |

Peso molecular |

333.8 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |

Clave InChI |

HJYVFUGZFXUEGY-WOJGMQOQSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |

SMILES canónico |

CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024164.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12024174.png)

![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)

![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12024210.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024222.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024230.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12024235.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024245.png)

![2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12024252.png)